9H-Fluoren-9-ylmethyl N-[[2-(methoxymethyl)pyrrolidin-2-yl]methyl]carbamate;hydrochloride 9H-Fluoren-9-ylmethyl N-[[2-(methoxymethyl)pyrrolidin-2-yl]methyl]carbamate;hydrochloride
Brand Name: Vulcanchem
CAS No.: 2247106-68-7
VCID: VC4796407
InChI: InChI=1S/C22H26N2O3.ClH/c1-26-15-22(11-6-12-24-22)14-23-21(25)27-13-20-18-9-4-2-7-16(18)17-8-3-5-10-19(17)20;/h2-5,7-10,20,24H,6,11-15H2,1H3,(H,23,25);1H
SMILES: COCC1(CCCN1)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.Cl
Molecular Formula: C22H27ClN2O3
Molecular Weight: 402.92

9H-Fluoren-9-ylmethyl N-[[2-(methoxymethyl)pyrrolidin-2-yl]methyl]carbamate;hydrochloride

CAS No.: 2247106-68-7

Cat. No.: VC4796407

Molecular Formula: C22H27ClN2O3

Molecular Weight: 402.92

* For research use only. Not for human or veterinary use.

9H-Fluoren-9-ylmethyl N-[[2-(methoxymethyl)pyrrolidin-2-yl]methyl]carbamate;hydrochloride - 2247106-68-7

Specification

CAS No. 2247106-68-7
Molecular Formula C22H27ClN2O3
Molecular Weight 402.92
IUPAC Name 9H-fluoren-9-ylmethyl N-[[2-(methoxymethyl)pyrrolidin-2-yl]methyl]carbamate;hydrochloride
Standard InChI InChI=1S/C22H26N2O3.ClH/c1-26-15-22(11-6-12-24-22)14-23-21(25)27-13-20-18-9-4-2-7-16(18)17-8-3-5-10-19(17)20;/h2-5,7-10,20,24H,6,11-15H2,1H3,(H,23,25);1H
Standard InChI Key LKWBQVPLJFVLTO-UHFFFAOYSA-N
SMILES COCC1(CCCN1)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a 9H-fluoren-9-ylmethyl (Fmoc) group linked via a carbamate bridge to a 2-(methoxymethyl)pyrrolidin-2-ylmethyl moiety, with a hydrochloride counterion enhancing its solubility in polar solvents. The Fmoc group, a staple in solid-phase peptide synthesis (SPPS), provides steric protection for amines during chain elongation, while the methoxymethyl substituent on the pyrrolidine ring introduces electronic and steric modifications that influence reactivity.

Key Structural Features:

  • Fmoc group: Aromatic fluorenyl system offering UV detectability and base-labile protection.

  • Pyrrolidine ring: A five-membered saturated nitrogen heterocycle with a methoxymethyl side chain.

  • Carbamate linkage: A -O(CO)N- group enabling selective deprotection under mild basic conditions.

Physicochemical Data

PropertyValueSource
Molecular formulaC₂₂H₂₇ClN₂O₃
Molecular weight (g/mol)402.92
IUPAC name9H-fluoren-9-ylmethyl N-[[2-(methoxymethyl)pyrrolidin-2-yl]methyl]carbamate hydrochloride
SMILESCOCC1(CCCN1)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.Cl
SolubilityNot fully characterized; presumed soluble in DMF, DMSO, and dichloromethane

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of this compound involves multi-step organic reactions, typically starting with the functionalization of pyrrolidine. A plausible route includes:

  • Methoxymethylation of pyrrolidine: Introducing the methoxymethyl group via alkylation of pyrrolidine-2-methanol with chloromethyl methyl ether under basic conditions.

  • Carbamate formation: Reaction of the modified pyrrolidine with Fmoc-chloroformate in the presence of a base (e.g., triethylamine) to form the carbamate linkage.

  • Hydrochloride salt formation: Treatment with hydrochloric acid to precipitate the final product.

Critical Reaction Conditions:

  • Temperature: 0–25°C for methoxymethylation to prevent side reactions.

  • Solvent: Anhydrous dichloromethane or tetrahydrofuran to ensure reagent stability.

  • Purification: Column chromatography or recrystallization from ethanol/water mixtures.

Applications in Peptide Synthesis

Role in Solid-Phase Peptide Synthesis (SPPS)

The Fmoc group in this compound is instrumental in SPPS, a cornerstone technique for constructing peptides with high precision. Key advantages include:

  • Orthogonal protection: The Fmoc group is stable under acidic conditions but cleaved rapidly by bases like piperidine (20–50% in DMF), allowing sequential deprotection and coupling.

  • UV monitoring: The fluorenyl moiety absorbs strongly at 301 nm, enabling real-time monitoring of deprotection efficiency.

Case Study: Synthesis of Challenging Peptide Sequences

The methoxymethyl-pyrrolidine moiety may mitigate aggregation-prone sequences by:

  • Steric hindrance: Reducing interchain hydrogen bonding during elongation.

  • Solubility enhancement: The polar methoxy group improves solubility in SPPS-compatible solvents.

Chemical Reactivity and Stability

Carbamate Hydrolysis

The carbamate bond undergoes hydrolysis under both acidic and basic conditions:

  • Base-catalyzed: Cleavage with aqueous ammonia or piperidine yields the free amine and fluorenylmethyl alcohol.

  • Acid-catalyzed: Prolonged exposure to trifluoroacetic acid (TFA) may degrade the carbamate, necessitating controlled deprotection.

Stability Profile

  • Thermal stability: Decomposes above 200°C without melting.

  • Light sensitivity: The fluorenyl group may photodegrade under UV light, requiring amber glass storage .

Hazard StatementPrecautionary Measure
H315 (Skin irritation)Wear nitrile gloves and lab coat
H319 (Eye irritation)Use safety goggles
H335 (Respiratory irritation)Use in fume hood

Disposal Considerations

  • Incinerate in a certified hazardous waste facility.

  • Avoid aqueous disposal due to potential groundwater contamination .

Future Perspectives

Research Directions

  • Asymmetric catalysis: The chiral pyrrolidine center could serve as a ligand in enantioselective synthesis.

  • Prodrug development: The Fmoc group might be leveraged for targeted drug delivery systems.

Industrial Scalability

Optimizing the methoxymethylation step and transitioning to continuous flow reactors could enhance yield and reduce costs for large-scale production.

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